molecular formula C4H2IN3 B15335468 5-Iodopyrazole-3-carbonitrile

5-Iodopyrazole-3-carbonitrile

Cat. No.: B15335468
M. Wt: 218.98 g/mol
InChI Key: WUJJYKRKJMIGFL-UHFFFAOYSA-N
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Description

5-Iodopyrazole-3-carbonitrile is a heteroaromatic building block featuring a pyrazole ring core substituted with an iodine atom and a nitrile group. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of complex aryl and alkynyl groups . Simultaneously, the electron-withdrawing nitrile group can influence the physicochemical properties of the molecule and can be transformed into other functional groups like amidines or tetrazoles . Pyrazole derivatives are a special class of N-heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, which can act as weak bases or acids, and their properties are highly dependent on the substituent groups . This structural motif is prevalent in the development of compounds with various biological and photophysical properties . As a reagent, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2IN3

Molecular Weight

218.98 g/mol

IUPAC Name

5-iodo-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C4H2IN3/c5-4-1-3(2-6)7-8-4/h1H,(H,7,8)

InChI Key

WUJJYKRKJMIGFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C#N)I

Origin of Product

United States

Synthetic Methodologies for 5 Iodopyrazole 3 Carbonitrile and Its Precursors

Approaches to Pyrazole-3-carbonitrile Core Formation

The construction of the fundamental pyrazole (B372694) ring bearing a nitrile group at the C-3 position is a critical first step. Various synthetic strategies have been developed to achieve this, primarily involving the reaction of a hydrazine (B178648) source with a suitable three-carbon component that includes a nitrile function.

Cyclocondensation is a cornerstone method for pyrazole synthesis. beilstein-journals.org This approach typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. To obtain the pyrazole-3-carbonitrile core, precursors containing a nitrile group are essential.

A common strategy is the reaction of hydrazines with α,β-unsaturated cyano derivatives. nih.gov These derivatives can be formed in situ from the Knoevenagel condensation of aldehydes with active methylene (B1212753) nitriles, such as malononitrile (B47326). nih.gov The subsequent cyclocondensation with hydrazine proceeds to yield 5-aminopyrazole-4-carbonitriles. researchgate.net Another pathway involves the reaction of 3-oxoalkanonitriles with trichloroacetonitrile, which then condenses with hydrazine to form 3-amino-1H-pyrazole-4-carbonitrile derivatives. researchgate.net The reaction between phenylhydrazine (B124118) and ethyl cyanoacetate (B8463686) under high pressure can produce 2-cyano-N'-phenylacetohydrazide, an intermediate that cyclizes to form a pyrazole ring.

The following table summarizes representative cyclocondensation reactions for the synthesis of pyrazole-carbonitrile precursors.

Precursor 1Precursor 2Catalyst/ConditionsProductRef.
AldehydesMalononitrile & HydrazineHydrazine (as base)5-Aminopyrazoles nih.gov
PhenylhydrazineMalononitrile & AldehydesSodium ascorbate, EtOH/H₂O, 50°C5-Amino-1-phenylpyrazole-4-carbonitriles researchgate.net
3-Oxo-3-arylpropanenitrileTrichloroacetonitrile, then HydrazineBase3-Amino-5-aryl-1H-pyrazole-4-carbonitriles researchgate.net

This table presents a selection of reported cyclocondensation reactions and is not exhaustive.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrazoles in a single synthetic operation. beilstein-journals.orgmdpi.com These reactions combine three or more starting materials in one pot, avoiding the need to isolate intermediates.

For the synthesis of pyrazole-carbonitriles, a common MCR involves the combination of an aldehyde, malononitrile, and a hydrazine. beilstein-journals.orgresearchgate.net In these reactions, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an α,β-unsaturated nitrile. Hydrazine then adds to this intermediate via a Michael addition, followed by intramolecular cyclization and tautomerization to yield the final pyrazole product. researchgate.net Various catalysts, including sodium ascorbate, piperidine, and novel nano-catalysts, have been employed to facilitate these transformations under green reaction conditions, such as in aqueous media. researchgate.netmdpi.comnih.gov Four-component reactions, which also incorporate a β-ketoester like ethyl acetoacetate, are widely used to generate highly substituted pyrano[2,3-c]pyrazole-5-carbonitriles. mdpi.comnih.govtandfonline.com

The table below highlights several MCRs used to synthesize pyrazole-carbonitrile derivatives.

ComponentsCatalyst/ConditionsProduct TypeRef.
Aldehydes, Malononitrile, PhenylhydrazineSodium ascorbate, EtOH/H₂O5-Aminopyrazole-4-carbonitriles researchgate.net
Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetatePiperidine, Aqueous mediumPyrano[2,3-c]pyrazoles mdpi.com
Aldehydes, Malononitrile, PhenylhydrazineLDH@PTRMS@DCMBA@CuI, H₂O/EtOH, 55°C5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives nih.gov
Isatins, Malononitrile, Hydrazine Hydrate, β-KetoestersPiperidine, Aqueous mediumSpiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitriles tandfonline.com

This table showcases the versatility of MCRs in generating diverse pyrazole-carbonitrile structures.

Achieving the correct substitution pattern on the pyrazole ring is crucial. The reaction of unsymmetrical 1,3-dielectrophiles with substituted hydrazines can lead to a mixture of regioisomers. Therefore, developing regioselective synthetic routes is a significant area of research.

For the synthesis of 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, a two-step method was developed involving the acylation of hydrazines with methyl malonyl chloride, followed by cyclization. nih.gov This contrasts with the synthesis of the isomeric 5-hydroxy-pyrazoles, demonstrating that the reaction pathway dictates the final regiochemistry. nih.gov In the synthesis of 3,4-diaryl-1H-pyrazoles, a 1,3-dipolar cycloaddition between tosylhydrazones and nitroalkenes has been reported to be highly regioselective. rsc.org The regioselectivity of pyrazole formation can often be controlled by steric and electronic factors of the reactants and intermediates. nih.gov For instance, in some consecutive three-component reactions, regioselectivity is attributed to steric influences during the cyclization step. nih.gov

A notable one-pot synthesis of N-substituted pyrazoles involves the reaction of active methylene reagents with phenyl isothiocyanate and methyl iodide, followed by cyclization with a substituted hydrazine, which proceeds with defined regioselectivity.

Introduction of the Iodine Moiety

Once the pyrazole-3-carbonitrile core is established, the final step is the introduction of the iodine atom at the C-5 position. This is typically achieved through electrophilic substitution or halogen exchange reactions.

Direct electrophilic iodination is a common method for introducing iodine onto an aromatic or heteroaromatic ring. The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution. The regioselectivity of this reaction depends on the substituents already present on the ring and the reaction conditions.

Common iodinating agents include elemental iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The combination of elemental iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the C(4)-iodination of 1-aryl-3-CF₃-pyrazoles. For the specific synthesis of 5-iodopyrazoles, a powerful strategy involves the deprotonation of the C(5)-H with a strong base like n-butyllithium (n-BuLi) to form a lithium pyrazolide intermediate. This highly nucleophilic species can then be trapped with elemental iodine to afford the 5-iodo derivative exclusively.

A convenient route for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has also been developed, which can be further modified. researchgate.net

Halogen exchange, particularly the Finkelstein reaction, provides an alternative route to iodo-substituted heterocycles. manac-inc.co.jp This method involves converting a more readily available bromo- or chloro-pyrazole into the corresponding iodo-derivative via nucleophilic substitution with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). manac-inc.co.jp

This approach is especially useful when direct iodination is difficult or lacks the desired regioselectivity. For aryl and heteroaryl systems, this transformation can be facilitated by a copper(I) catalyst. A mild and general copper(I)-catalyzed conversion of aryl and heteroaryl bromides into the corresponding iodides has been developed, which tolerates various functional groups. organic-chemistry.org This "aromatic Finkelstein reaction" typically uses CuI as a catalyst, a diamine ligand, and NaI in a solvent like dioxane. organic-chemistry.org While direct examples for 5-bromopyrazole-3-carbonitrile are specific, the principle is broadly applicable to heteroaromatic halides, including bromopyrazoles. organic-chemistry.orgvu.nl

Strategies for Regioselective C-5 Iodination

The introduction of an iodine atom at the C-5 position of the pyrazole ring, especially in the presence of other functional groups like a nitrile, requires highly selective methods to avoid the formation of unwanted isomers, such as the 4-iodo derivative. nih.govnih.gov Electrophilic substitution on the pyrazole ring typically favors the C-4 position. arkat-usa.org Therefore, alternative strategies are necessary to direct iodination specifically to C-5.

A prominent and effective strategy for achieving regioselective C-5 iodination involves a metal-halogen exchange. nih.govnih.gov This method utilizes the deprotonation of the C-5 proton, which is the most acidic proton on the pyrazole ring, using a strong base. The resulting pyrazolide anion is then quenched with an iodine source.

Research has demonstrated that treating an N-protected or N-substituted pyrazole with n-butyllithium (n-BuLi) at low temperatures, typically -78 °C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF), smoothly generates the corresponding lithium 5-pyrazolide intermediate. nih.govnih.govresearchgate.net Subsequent trapping of this lithiated species with elemental iodine (I₂) exclusively yields the 5-iodo derivative. nih.govnih.govresearchgate.net This approach has been successfully applied to a series of 1-aryl-3-CF₃-1H-pyrazoles, affording the desired 5-iodo products in good to excellent yields (65-89%). nih.gov The high regioselectivity is attributed to the preferential lithiation at the C-5 position, followed by the reaction with the electrophilic iodine. In contrast, using an electrophilic iodination condition, such as iodine with ceric ammonium nitrate (CAN), results in the formation of the isomeric 4-iodide. nih.govnih.govresearchgate.net

Table 1: Comparison of Iodination Methods for 1-Aryl-3-CF₃-Pyrazoles

Method Reagents Position of Iodination Typical Yield Reference
Lithiation/Trapping 1. n-BuLi, THF, -78 °C2. I₂ C-5 65-89% nih.gov

Protecting Group Strategies for Pyrazole Nitrogen and Nitrile

Given the multiple reactive sites in pyrazole precursors, particularly the two nitrogen atoms of the heterocyclic ring, protecting group strategies are crucial for achieving regioselectivity and preventing unwanted side reactions during synthesis.

Pyrazole Nitrogen Protection: The NH proton of the pyrazole ring is acidic and can interfere with various reactions, such as metallation and cross-coupling. Furthermore, in unsubstituted pyrazoles, reactions like alkylation can lead to a mixture of N-1 and N-2 isomers. The use of a protecting group on one of the nitrogen atoms can block its reactivity and direct substitution to a specific position.

Several protecting groups have been employed for the pyrazole nitrogen:

tert-Butoxycarbonyl (Boc): The N-Boc group is widely used in organic synthesis. arkat-usa.org It can be introduced by reacting the pyrazole with di-tert-butyl dicarbonate. arkat-usa.org While generally considered acid-labile, a novel method for the selective deprotection of N-Boc protected pyrazoles using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature has been reported, leaving other protected amines intact. arkat-usa.org

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is another effective protecting group. It has been utilized in a "SEM switch" strategy, which involves transposing the protecting group from one nitrogen to the other, thereby altering the reactivity of the C-3 and C-5 positions for sequential arylation. nih.gov

Ethoxyethyl: The 1-(1-ethoxyethyl) group can be introduced by reacting the pyrazole with ethyl vinyl ether in the presence of an acid catalyst like trifluoroacetic acid. arkat-usa.org This group is valuable as it can be removed under acidic conditions. It has been used to facilitate Grignard reagent formation at other positions on the pyrazole ring. arkat-usa.org

tert-Butyl: The tert-butyl group serves as an atom-economical protecting group. orgsyn.org It can be readily removed with aqueous acid, such as trifluoroacetic acid, to yield the unprotected pyrazole. orgsyn.org

The choice of protecting group depends on its stability under the subsequent reaction conditions and the orthogonality of its removal in the presence of other functional groups.

Nitrile Group Protection: The nitrile (cyano) functional group (–C≡N) is generally robust and stable under a variety of reaction conditions, including many oxidation and palladium-catalyzed cross-coupling reactions. ebsco.comwikipedia.org Therefore, it often does not require protection during the synthesis of compounds like 5-iodopyrazole-3-carbonitrile. ebsco.com However, it can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions or reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgorganic-synthesis.comchadsprep.com If such harsh conditions are necessary for other steps in a synthetic sequence, protection might be considered, though it is uncommon. More typically, the synthetic route is designed to avoid these conditions, preserving the nitrile integrity.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and ensure high regioselectivity. Key parameters that are frequently adjusted include the choice of reagents, solvent, temperature, and reaction time.

For the crucial C-5 iodination step via lithiation, precise temperature control is paramount. The formation of the lithium 5-pyrazolide is typically performed at very low temperatures, such as -78 °C, to prevent side reactions and decomposition of the organolithium intermediate. nih.govresearchgate.netresearchgate.net

Table 2: Optimization of Reaction Conditions for the Synthesis of 5-Iodopyrazoles

Parameter Condition Rationale / Observation Reference
Reagent (Base) n-Butyllithium (n-BuLi) A strong base is required for efficient deprotonation at C-5. A slight excess (e.g., 1.3 equivalents) ensures complete reaction. nih.govresearchgate.net
Reagent (Iodine Source) Elemental Iodine (I₂) Effective electrophile for trapping the lithiated intermediate. An excess (e.g., 1.4 equivalents) is used to drive the reaction to completion. researchgate.net
Solvent Anhydrous Tetrahydrofuran (THF) Aprotic solvent that is stable at low temperatures and effectively solvates the organolithium species. nih.govresearchgate.net
Temperature -78 °C Critical for the stability of the lithium pyrazolide and for achieving high regioselectivity. Prevents unwanted side reactions. nih.govresearchgate.net

| Atmosphere | Inert (e.g., Argon) | Necessary to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen. | arkat-usa.org |

In the broader context of synthesizing pyrazole precursors, multicomponent reactions are often optimized for catalyst type, catalyst loading, and temperature. For instance, in the synthesis of related pyrazole derivatives, various catalysts and solvents have been screened, with findings indicating that a 10 mole % catalyst loading at 100 °C can provide excellent yields. researchgate.net Such studies highlight that even seemingly minor changes in temperature or catalyst concentration can significantly decrease the product yield. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govbenthamdirect.com These approaches focus on the use of environmentally benign solvents, renewable resources, energy-efficient methods, and recyclable catalysts. nih.govresearchgate.net

For the synthesis of pyrazole derivatives, several green strategies have been reported which could be applicable to the synthesis of this compound and its precursors:

Green Solvents: Water is considered the ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.com Numerous synthetic protocols for pyrazoles have been developed using water as the reaction medium, often in the presence of catalysts like CeO₂/CuO@GQDs@NH₂ nanocomposites or surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.com A mixture of water and ethanol is another eco-friendly solvent system that has been successfully used. nih.gov

Energy-Efficient Techniques: Microwave irradiation has emerged as a powerful tool in green synthesis. It often leads to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles was found to be significantly more efficient under microwave irradiation than with traditional heating. nih.gov Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions. benthamdirect.comnih.gov

Recyclable Catalysts: The development of heterogeneous and magnetically separable catalysts is a key area of green chemistry. For the synthesis of 5-amino-pyrazole-4-carbonitriles, a magnetically separable nanocatalyst (Fe₃O₄@SiO₂@Tannic acid) has been used, which allows for easy recovery and reuse over multiple cycles without significant loss of activity. nih.gov Similarly, a novel nano copper catalyst immobilized on a layered double hydroxide (B78521) (LDH) has been shown to be highly active and reusable for the synthesis of pyrazole-carbonitrile derivatives in an H₂O/EtOH solvent system. nih.gov

Table 3: Green Chemistry Strategies in Pyrazole Synthesis

Strategy Example Advantage Reference
Alternative Solvent Water or Water/Ethanol Non-toxic, reduced organic waste thieme-connect.comnih.gov
Alternative Energy Source Microwave Irradiation Faster reaction times, higher yields nih.gov
Recyclable Catalyst Fe₃O₄@SiO₂@Tannic acid Easy separation and reuse, reduced waste nih.gov

| Recyclable Catalyst | LDH@PTRMS@DCMBA@CuI | High activity, reusable for multiple cycles | nih.gov |

By integrating these green methodologies, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly.

Mechanistic Investigations of Synthetic Transformations Involving 5 Iodopyrazole 3 Carbonitrile

Detailed Reaction Pathways for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a well-established transformation in organic synthesis, with the most common method being the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. acs.org While the specific synthesis of 5-iodopyrazole-3-carbonitrile is not extensively detailed in the literature, the general mechanism can be inferred from related syntheses of substituted pyrazoles.

A prevalent pathway for the formation of pyrazole-3-carbonitriles involves the reaction of a β-ketonitrile or an α,β-unsaturated nitrile with hydrazine. For instance, the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives has been achieved through a three-component one-pot reaction of benzaldehydes, malononitrile (B47326), and phenylhydrazine (B124118). crossref.org A proposed mechanism for such a reaction begins with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequently, Michael addition of hydrazine to this intermediate occurs, followed by an intramolecular cyclization and tautomerization to yield the final pyrazole product.

In the context of this compound, a plausible synthetic precursor would be a halogenated α,β-unsaturated nitrile. The reaction would likely proceed through the following key steps:

Nucleophilic Attack: The hydrazine molecule, acting as a binucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated nitrile.

Intramolecular Cyclization: The terminal nitrogen of the hydrazine then attacks the nitrile carbon, leading to the formation of a five-membered ring intermediate.

Aromatization: The intermediate undergoes tautomerization and elimination of a molecule of water to afford the aromatic pyrazole ring.

The regioselectivity of the initial nucleophilic attack is a critical factor in determining the final substitution pattern of the pyrazole ring. The electronic nature of the substituents on the α,β-unsaturated system plays a significant role in directing the incoming nucleophile.

Role of Catalysis in Regioselectivity and Efficiency

Catalysis is a powerful tool for controlling the regioselectivity and enhancing the efficiency of pyrazole synthesis. Both metal-based and organocatalytic systems have been employed to achieve high yields and specific isomeric products.

In the synthesis of substituted pyrazoles, the choice of catalyst can dramatically influence the outcome of the reaction. For example, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been shown to be highly active and selective in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. crossref.org This catalyst facilitates the reaction under mild conditions and allows for easy recovery and reuse. The catalytic cycle is proposed to involve the activation of the aldehyde by the copper(I) species, which enhances its electrophilicity and promotes the initial Knoevenagel condensation.

The direct iodination of the pyrazole ring is another area where catalysis plays a crucial role in determining regioselectivity. While electrophilic substitution on the pyrazole ring typically occurs at the C4 position, the presence of specific directing groups or the use of tailored catalytic systems can favor substitution at other positions. For the synthesis of 5-iodopyrazoles, a common strategy involves the deprotonation of the C5 position with a strong base like n-BuLi, followed by trapping of the resulting pyrazolide anion with an iodine source. mdpi.com

Furthermore, a novel method for the direct iodination of the C4 position of the pyrazole ring generated in situ has been reported, utilizing potassium iodate (B108269) (KIO3) as the iodinating agent and diphenyl diselenide (PhSe)2 as a catalyst under acidic conditions. beilstein-journals.org This highlights the diverse catalytic strategies available for the regioselective functionalization of the pyrazole core.

The following table summarizes some catalytic systems used in the synthesis and functionalization of pyrazoles:

Catalyst SystemReactantsProductKey Features
LDH@PTRMS@DCMBA@CuIBenzaldehydes, malononitrile, phenylhydrazine5-amino-1H-pyrazole-5-carbonitrilesHigh efficiency, mild conditions, reusable catalyst crossref.org
n-BuLi1-aryl-3-CF3-pyrazoles, I25-iodo-1-aryl-3-CF3-pyrazolesExclusive formation of the 5-iodo derivative mdpi.com
KIO3/(PhSe)21,1,3,3-tetramethoxypropane, hydrazines4-iodo-1-aryl-1H-pyrazolesIn situ generation and iodination of the pyrazole ring beilstein-journals.org

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies on the synthesis of this compound are scarce in the published literature. However, kinetic investigations of related pyrazole formations provide valuable insights into the reaction rates and the factors that influence them.

The reaction between hydrazines and β-dicarbonyl compounds has been studied, and it is proposed that the dehydration of a pair of 3,5-dihydroxypyrazolidine intermediates kinetically controls the isomer that is formed. nih.gov This suggests that the rate-determining step in many pyrazole syntheses is the final aromatization of the heterocyclic ring.

In the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives, the reaction times are reported to be short, ranging from 15 to 27 minutes, with excellent yields of 85–93% when using a specific nano-catalyst. crossref.org This indicates a rapid reaction, likely due to the high efficiency of the catalyst in promoting the key bond-forming steps.

A study investigating the condensation of chalcones with hydrazine concluded that the process proceeds via a nucleophilic addition reaction mechanism. organic-chemistry.org The rate of this reaction would be influenced by the electrophilicity of the chalcone (B49325) and the nucleophilicity of the hydrazine.

The following table presents a qualitative comparison of reaction conditions and outcomes for related pyrazole syntheses, which can infer kinetic aspects:

ReactionCatalyst/ConditionsReaction TimeYield
5-amino-1H-pyrazole-5-carbonitrile synthesisLDH@PTRMS@DCMBA@CuI, 55 °C15-27 min85-93% crossref.org
Pyrazole formation from chalcones and hydrazineRefluxNot specifiedNot specified organic-chemistry.org
Iodination of 1-aryl-3-CF3-pyrazolesn-BuLi, -78 °C then I2Not specified65-89% mdpi.com

Transition State Analysis in Carbon-Iodine Bond Formation

The direct iodination of a pre-formed pyrazole-3-carbonitrile would likely proceed through an electrophilic substitution mechanism. The attacking species would be an electrophilic iodine source, such as molecular iodine activated by an oxidizing agent or a hypervalent iodine reagent. The reaction would involve the formation of a σ-complex (also known as an arenium ion) as a high-energy intermediate. The transition state leading to this intermediate would be characterized by the partial formation of the C-I bond and the disruption of the pyrazole's aromaticity. The structure of this transition state would resemble the σ-complex, with a significant positive charge delocalized over the pyrazole ring.

Alternatively, if the synthesis involves the iodination of a pyrazolide anion (formed by deprotonation at C5), the transition state would involve the interaction of the highly nucleophilic carbon with the electrophilic iodine source. This would be a much lower energy process compared to the electrophilic attack on the neutral pyrazole ring.

A plausible mechanism for the thiocyanation of pyrazoles mediated by a hypervalent iodine reagent has been proposed, which could serve as an analogy for iodination. nih.gov This mechanism involves the formation of an electrophilic "Cl-SeCN" species that undergoes electrophilic addition to the pyrazole ring to form an intermediate, which then rearomatizes. A similar intermediate could be envisioned for iodination, with the transition state involving the attack of the pyrazole π-system on the electrophilic iodine reagent.

Computational Verification of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms and predicting the structures and energies of intermediates and transition states. nih.gov While a specific computational study on the synthesis of this compound is not available, numerous studies on related pyrazole systems provide a framework for understanding its formation.

DFT calculations have been used to study the synthesis of various pyrazole derivatives. crossref.orgmdpi.combeilstein-journals.orgdp.tech These studies often focus on optimizing the ground state geometries of reactants, products, and intermediates, as well as calculating their electronic properties such as HOMO-LUMO gaps and charge distributions. This information helps to rationalize the observed reactivity and regioselectivity. For example, the non-variability of bond distances in a series of pyrazole derivatives, as suggested by DFT calculations, indicates a robust conjugated structure that is not significantly affected by substituent changes. beilstein-journals.org

Molecular electrostatic potential (MEP) maps, generated through computational methods, can visualize the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov For a pyrazole-3-carbonitrile precursor, the MEP would likely show the C5 position to be a site of high electron density, making it susceptible to electrophilic attack by an iodinating agent.

Natural Bond Orbital (NBO) analysis is another computational tool that provides insights into charge transfer and conjugative interactions within a molecule, further explaining its reactivity. nih.gov Such analyses could be applied to the intermediates in the synthesis of this compound to understand the electronic factors that drive the cyclization and aromatization steps.

The following table lists some computational methods and their applications in studying pyrazole chemistry:

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Geometry optimization, electronic structure calculationGround state energies, HOMO-LUMO gaps, charge distribution crossref.orgbeilstein-journals.orgnih.gov
Molecular Electrostatic Potential (MEP)Visualization of charge distributionIdentification of electrophilic and nucleophilic sites nih.gov
Natural Bond Orbital (NBO) AnalysisStudy of charge transfer and orbital interactionsUnderstanding of intramolecular electronic effects nih.gov

Reactivity and Derivatization Strategies of 5 Iodopyrazole 3 Carbonitrile

Transformations at the Iodine Position

The iodine atom at the 5-position of the pyrazole (B372694) ring is a key site for various transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the iodine-bearing carbon of 5-Iodopyrazole-3-carbonitrile. These reactions offer a versatile approach to introduce a diverse array of substituents. libretexts.orglibretexts.orgmdpi.comlibretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne. nih.govresearchgate.netrsc.org For instance, N-protected 3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions, leading to the synthesis of various substituted pyrazoles in high yields. arkat-usa.orgresearchgate.net The protection of the pyrazole nitrogen is often necessary to prevent it from acting as a ligand for the palladium catalyst. arkat-usa.org

Suzuki Coupling: The Suzuki reaction is another pivotal cross-coupling method, enabling the linkage of the pyrazole core to aryl or vinyl boronic acids or their esters. nih.govcommonorganicchemistry.comlibretexts.orgyoutube.com This reaction has been employed for the synthesis of 3-arylindazoles from 3-iodoindazoles, demonstrating its utility in creating C-C bonds with nitrogen-rich heterocycles. nih.govmdpi.com The choice of palladium precatalyst and ligands can be crucial for the success of these couplings, especially with unprotected N-H groups. nih.gov

Heck Reaction: The Heck reaction allows for the vinylation of the pyrazole ring. libretexts.orgnih.govbeilstein-journals.org This transformation involves the palladium-catalyzed reaction of the iodopyrazole with an alkene, providing a direct route to introduce vinyl substituents. nih.gov

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the iodopyrazole in the presence of a palladium catalyst. libretexts.orgnih.gov This method offers an alternative pathway for the formation of carbon-carbon bonds. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodopyrazole Derivatives

Coupling Reaction Reactants Catalyst System Product Type Reference
Sonogashira N-protected 3-iodopyrazole, Phenylacetylene Pd catalyst 3-Alkynylpyrazole arkat-usa.orgresearchgate.net
Suzuki 3-Iodoindazole, Arylboronic acid Pd precatalyst, Ligands 3-Arylindazole nih.gov
Heck Iodopyrazole, Alkene Pd catalyst Vinylated Pyrazole nih.gov
Stille Iodopyrazole, Organotin compound Pd catalyst Aryl/Vinyl Pyrazole libretexts.org

Nucleophilic Substitutions and Arylation Reactions

The iodine atom can also be displaced through nucleophilic substitution reactions, although this is less common than palladium-catalyzed methods. Arylation reactions, which can sometimes proceed without a metal catalyst under specific conditions, offer another avenue for derivatization at this position. researchgate.net

Grignard Reagent Applications and Metalation Studies

The generation of a Grignard reagent from this compound or related iodopyrazoles opens up further synthetic possibilities. brainly.inreachemchemicals.commasterorganicchemistry.comleah4sci.com Treatment of 1-aryl-3-CF3-5-iodopyrazoles with n-butyllithium at low temperatures leads to the formation of the corresponding lithium 5-pyrazolide. nih.gov This intermediate can then be trapped with various electrophiles. nih.gov For example, reacting an N-protected 3-iodo-1H-pyrazole with an alkyl magnesium bromide can lead to a metalated pyrazole, which can then be used to introduce other functional groups, such as an aldehyde group. arkat-usa.org However, the reactivity can be influenced by the position of the iodine atom and the nature of the Grignard reagent. arkat-usa.org

Reactions of the Nitrile Group

The nitrile group at the 3-position is a versatile functional handle that can be transformed into a variety of other nitrogen-containing functionalities.

Derivatization to Other Nitrogen-Containing Heterocycles

The nitrile group can participate in cycloaddition reactions to form new heterocyclic rings. sctunisie.orgrsc.orgresearchgate.netnih.gov For example, 1,3-dipolar cycloaddition reactions of nitrile oxides with the pyrazole scaffold can lead to the formation of isoxazoline-fused pyrazoles. sctunisie.org The reactivity of the nitrile group in such transformations allows for the construction of more complex, polycyclic systems. researchgate.net

Functional Group Interconversions

The nitrile group can be readily converted into other important functional groups, such as carboxylic acids and amines.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comchemguide.co.uk Acidic hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, to yield the free carboxylic acid. libretexts.orgchemguide.co.uk Alkaline hydrolysis, on the other hand, involves heating with a base like sodium hydroxide (B78521), which initially forms the carboxylate salt. Subsequent acidification is then required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk This transformation is a two-stage process, proceeding through an amide intermediate. chemistrysteps.com

Reduction to Amines: While not explicitly detailed for this compound in the provided context, the reduction of nitriles to primary amines is a standard and valuable transformation in organic synthesis. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Reactivity at the Pyrazole Nitrogen Atoms (N-Alkylation, N-Arylation)

The pyrazole ring of this compound contains two nitrogen atoms, both of which are potential sites for substitution reactions such as N-alkylation and N-arylation. Due to the unsymmetrical nature of the pyrazole core, the reaction with an electrophile can lead to the formation of two regioisomers: the N1- and N2-substituted products. The regioselectivity of these reactions is a critical consideration and is influenced by a combination of electronic effects of the ring substituents, steric hindrance, and the specific reaction conditions employed (e.g., the nature of the alkylating/arylating agent, base, and solvent). semanticscholar.orguab.catrsc.org

Generally, the N-alkylation of pyrazoles can be achieved under basic conditions using various alkylating agents. The choice of base and solvent system can significantly direct the substitution to a specific nitrogen. For instance, in many pyrazole systems, reactions under thermodynamic control (e.g., using a strong base like sodium hydride in a polar aprotic solvent like DMF) may favor the thermodynamically more stable isomer, while kinetically controlled conditions might yield a different product ratio. nih.gov For pyrazoles with electron-withdrawing groups, such as the cyano group in this compound, the acidity of the N-H proton is increased, facilitating deprotonation. The iodine at C5 and the nitrile at C3 exert distinct electronic and steric influences that guide the incoming electrophile.

Recent studies have focused on developing highly regioselective protocols. For example, catalyst-free Michael additions have been shown to achieve excellent regioselectivity for the N1-alkylation of 1H-pyrazoles bearing various functional groups, including bromo and nitrile substituents, with yields often exceeding 90% and N1/N2 ratios greater than 99:1. semanticscholar.org Similar high regioselectivity has been reported in the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones. nih.gov For N-arylation, novel synthetic methods for 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates have been developed involving the acylation of arylhydrazines followed by cyclization, demonstrating regioselective N-aryl bond formation. nih.gov While direct N-arylation of this compound is less documented, palladium-catalyzed methods, which are common for N-arylation of azoles, could be employed. nih.gov

Table 1: General Strategies for Regioselective N-Substitution of Pyrazoles This table is illustrative and based on principles for substituted pyrazoles.

Reaction Type Reagents & Conditions Major Regioisomer Rationale / Reference
N-Alkylation Alkyl halide, K₂CO₃, Acetone/DMF Mixture of N1 and N2 often observed; N1 may be favored by bulky groups at C5. Steric hindrance at the adjacent nitrogen (N1) can be a directing factor.
Michael Addition Acrylonitrile, catalyst-free N1-alkylation High regioselectivity reported for pyrazoles with various functional groups. semanticscholar.org
N-Arylation Arylboronic acid, Cu(OAc)₂, Pyridine (B92270) N1-arylation Copper-catalyzed Chan-Lam coupling often favors the less sterically hindered nitrogen.
N-Arylation Arylhydrazine, then cyclization N1-arylation Regioselectivity is controlled during the ring formation step. nih.gov

Selective Functionalization of the Pyrazole Ring

The this compound scaffold offers multiple avenues for selective functionalization, with the carbon-iodine bond at the C5 position being the most prominent reactive handle. This iodo-substituent serves as an excellent precursor for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon- and heteroatom-based functionalities with high precision. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the C5-iodo group with an aryl or vinyl boronic acid (or its ester derivatives). wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a base and is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. nih.gov Similarly, the Sonogashira coupling enables the introduction of alkynyl groups by reacting the iodopyrazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting 5-alkynylpyrazole-3-carbonitriles are valuable intermediates for further transformations. The Heck reaction provides a means to install alkenyl substituents by coupling with an alkene under palladium catalysis. wikipedia.orgorganic-chemistry.orglibretexts.org

These cross-coupling reactions demonstrate the utility of this compound as a building block for creating more complex, substituted pyrazole derivatives. The reaction conditions can be tuned to ensure high yields and selectivity for the desired C5-functionalized product. nih.govresearchgate.net

Table 2: Selective C5-Functionalization via Palladium-Catalyzed Cross-Coupling This table presents representative transformations based on established methods for iodopyrazoles.

Reaction Name Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura Coupling Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃ 5-Arylpyrazole-3-carbonitrile nih.govwikipedia.org
Sonogashira Coupling Terminal alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Et₃N 5-Alkynylpyrazole-3-carbonitrile nih.govorganic-chemistry.org
Heck Coupling Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃, Et₃N 5-Alkenylpyrazole-3-carbonitrile wikipedia.orgmisuratau.edu.ly
Buchwald-Hartwig Amination Amine (R₂NH) Pd₂(dba)₃, BINAP, NaOtBu 5-Aminopyrazole-3-carbonitrile worktribe.com

Synthesis of Fused and Bridged Pyrazole Systems

The functional groups on this compound make it an excellent starting point for the construction of fused bicyclic and bridged heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. A common strategy involves the conversion of the C5-iodo group into a nucleophilic functionality, typically an amino group, which can then participate in an intramolecular or intermolecular cyclization reaction.

For example, the C5-iodo group can be transformed into a 5-amino group via a Buchwald-Hartwig amination. The resulting 5-amino-1H-pyrazole-3-carbonitrile is a key intermediate for synthesizing a variety of fused pyrazoles. Condensation of this aminopyrazole with β-dicarbonyl compounds or their equivalents, such as acetylacetone (B45752) or malonaldehyde derivatives, leads to the formation of pyrazolo[1,5-a]pyrimidines . nih.govnih.govresearchgate.net This reaction proceeds through the initial attack of the exocyclic amino group on a carbonyl carbon, followed by intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. ekb.egekb.eg

Similarly, reaction of the 5-aminopyrazole intermediate with various 1,3-bielectrophiles can yield pyrazolo[3,4-b]pyridines . nih.govnorthwestern.edu For instance, condensation with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic or thermal conditions can construct the fused pyridine ring. nih.gov The regioselectivity of these cyclizations can often be controlled by the nature of the reactants and the reaction conditions. nih.gov Furthermore, derivatization of the pyrazole nitrogen followed by functionalization at C4 or C5 can set the stage for intramolecular cyclizations, leading to unique bridged or fused ring systems. nih.govworktribe.com

Table 3: Synthesis of Fused Pyrazoles from this compound Derivatives This table outlines synthetic pathways to common fused heterocyclic systems.

Target Fused System Key Intermediate Reaction Partner General Conditions Reference
Pyrazolo[1,5-a]pyrimidine (B1248293) 5-Amino-1H-pyrazole-3-carbonitrile 1,3-Dicarbonyl compound (e.g., Acetylacetone) Acetic acid, heat nih.govekb.eg
Pyrazolo[3,4-b]pyridine 5-Amino-1H-pyrazole-3-carbonitrile α,β-Unsaturated ketone Michael addition followed by cyclization/dehydration. nih.gov
Pyrazolo[3,4-c]pyridine 5-Halo-1H-pyrazolo[3,4-c]pyridine Amine (Buchwald-Hartwig), then cyclization Multi-step sequence involving Pd-catalysis. worktribe.com
Thieno[3',2':3,4]pyrazolo[1,5-a]pyrimidine 5-Amino-1H-pyrazole-3-carbonitrile derivative Phenyl isothiocyanate, then α-haloketone Base-catalyzed condensation and cyclization. ekb.eg

Computational and Theoretical Studies on 5 Iodopyrazole 3 Carbonitrile

Electronic Structure and Bonding Analysis

The analysis of the electronic structure and bonding provides a quantum mechanical description of how electrons are distributed within the molecule and the nature of the chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometry and calculate vibrational frequencies. nih.govnih.gov In a typical study on a related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT at the B3LYP/6-31G(d) level was used to determine the most stable conformation and its geometric parameters. nih.govnih.gov Such calculations for 5-Iodopyrazole-3-carbonitrile would similarly elucidate bond lengths, bond angles, and dihedral angles, confirming its structural characteristics.

Quantum chemical calculations based on DFT also help in understanding electronic stability and reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. For instance, the HOMO-LUMO energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was found to be approximately 4.458 eV, suggesting high electronic stability and low chemical reactivity. nih.gov A similar analysis for this compound would provide crucial data on its kinetic stability and electrical properties.

Table 1: Representative Optimized Geometric Parameters from DFT Calculations This table is illustrative, based on typical values for similar structures, as specific data for this compound is not available in the provided search results.

ParameterValue
Bond Lengths (Å)
C-I~2.07
C-C (pyrazole ring)~1.38 - 1.45
C-N (pyrazole ring)~1.33 - 1.37
C≡N (nitrile)~1.16
**Bond Angles (°) **
C-C-I~128
N-N-C (pyrazole ring)~105 - 112
C-C-C (pyrazole ring)~106 - 109

Ab Initio Methods in Molecular Orbital Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for analyzing molecular orbitals (MOs). While DFT is widely used, ab initio calculations can offer a different perspective on the electronic structure. An analysis of this compound using these methods would involve calculating the shapes and energies of its molecular orbitals, providing a detailed picture of the bonding, anti-bonding, and non-bonding interactions within the molecule. This can be particularly insightful for understanding the nature of the C-I bond and the electronic distribution around the pyrazole ring.

Conformational Analysis and Tautomerism Studies

The study of a molecule's possible three-dimensional arrangements (conformations) and its structural isomers that can readily interconvert (tautomers) is critical for understanding its chemical behavior. For substituted pyrazoles, such as 5-iodo-1-arylpyrazoles, the relative orientation of the substituent groups is a key conformational feature. mdpi.com For example, in 5-iodo-1-arylpyrazoles, the dihedral angles between the pyrazole and the aryl rings can range from 76.4° to 94.6°, indicating that the molecules are generally non-planar. mdpi.com

Furthermore, pyrazole itself is known to exhibit N-H tautomerism, where the hydrogen atom can be attached to either of the two nitrogen atoms in the ring. Computational studies on this compound would investigate the relative energies of these different tautomers to determine the most stable form under various conditions. These studies are essential as different tautomers can exhibit distinct reactivity and intermolecular interaction patterns.

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides reactivity descriptors that help in predicting the most reactive sites within a molecule. nih.gov The Fukui function is a prominent example, measuring the change in electron density at a given point in the molecule as the total number of electrons changes. nih.gov It is a powerful tool for identifying sites susceptible to nucleophilic, electrophilic, or radical attack.

By calculating the Fukui functions for this compound, one could map its chemical reactivity. nih.gov The site with the highest value for the Fukui function for nucleophilic attack (f+) would indicate the most electrophilic center, while the highest value for electrophilic attack (f-) would point to the most nucleophilic center. This analysis is crucial for predicting the regioselectivity of its chemical reactions.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not detailed in the provided search results, this technique would be invaluable for understanding its behavior in solution.

An MD simulation would model the interactions between a this compound molecule and a large number of explicit solvent molecules (e.g., water, THF). By simulating their trajectories, one could analyze the structure of the solvation shells around the molecule, the dynamics of solvent exchange, and the influence of the solvent on the conformational preferences of the pyrazole derivative. This provides a dynamic picture of solute-solvent interactions that complements the static view from quantum chemical calculations.

Studies on Non-Covalent Interactions and Halogen Bonding

Non-covalent interactions are critical in determining the supramolecular chemistry and crystal packing of molecules. For halogenated compounds like this compound, halogen bonding is a particularly important directive force. pdx.edunih.gov The iodine atom in 5-iodopyrazoles is known to act as a halogen bond donor, forming interactions with various Lewis bases. mdpi.com

Studies on similar 5-iodo-1-arylpyrazoles have revealed a variety of halogen-bond-driven supramolecular structures. mdpi.com The types of interactions observed include C–I⋯N, C–I⋯O, and C–I⋯π contacts. mdpi.comnih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in the crystal packing. mdpi.com For this compound, the iodine atom could form a halogen bond with the nitrogen atom of the pyrazole ring or the nitrile group of a neighboring molecule. The strength of these interactions can be evaluated by examining the bond distances and angles, as well as through theoretical calculations of interaction energies. nih.gov

Table 2: Potential Non-Covalent Interactions for this compound

Interaction TypeDonorAcceptorTypical Geometric Features
Halogen BondC-IPyrazole-NLinear C-I···N angle (~180°)
Halogen BondC-INitrile-NLinear C-I···N angle (~180°)
Halogen BondC-IPyrazole π-systemIodine positioned over the ring
Hydrogen BondN-H (pyrazole)Nitrile-NN-H···N interaction

Advanced Applications of 5 Iodopyrazole 3 Carbonitrile and Its Derivatives

Role as a Precursor in Advanced Organic Synthesis

The unique structural features of 5-Iodopyrazole-3-carbonitrile position it as a valuable starting material in the field of advanced organic synthesis. The presence of the iodine at the 5-position allows for a variety of cross-coupling reactions, while the nitrile group at the 3-position can be transformed into other functional groups, providing multiple avenues for molecular elaboration.

Building Block for Complex Polyfunctionalized Scaffolds

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the introduction of a wide range of substituents at the 5-position of the pyrazole (B372694) ring, leading to the construction of complex, polyfunctionalized molecular architectures. For instance, the coupling with various boronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can introduce aryl, heteroaryl, or alkynyl groups, respectively. The nitrile group can then be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, further expanding the molecular diversity of the resulting scaffolds.

Reaction TypeReagentFunctional Group Introduced
Suzuki CouplingArylboronic acidAryl group
Sonogashira CouplingTerminal alkyneAlkynyl group
Heck CouplingAlkeneAlkenyl group
Stille CouplingOrganostannaneVarious organic groups
Buchwald-HartwigAmineAmino group

Intermediates in the Synthesis of Heterobiaryls

Heterobiaryls, molecules containing two directly linked heterocyclic rings, are important structural motifs in many pharmaceuticals and functional materials. This compound serves as a key intermediate in the synthesis of a specific class of heterobiaryls where a pyrazole ring is linked to another aromatic or heteroaromatic system. Through cross-coupling reactions, the pyrazole core of this compound can be efficiently connected to other heterocyclic rings like pyridine (B92270), thiophene, or furan, which have been pre-functionalized with a suitable coupling partner (e.g., a boronic acid or a stannane). The resulting pyrazole-containing heterobiaryls are of significant interest due to their potential biological activities and unique electronic properties.

Applications in Materials Science

The inherent properties of the pyrazole ring, combined with the functional handles offered by the iodo and cyano groups, make this compound a promising precursor for the development of advanced materials.

Development of Organic Electronic Materials

The pyrazole core is an electron-rich heterocycle, and when incorporated into larger conjugated systems, it can influence the electronic properties of the resulting material. By utilizing the iodo and cyano groups for polymerization or for the attachment of other electronically active moieties, derivatives of this compound can be designed to function as organic semiconductors. The ability to tune the electronic properties through synthetic modifications makes these materials candidates for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of different substituents can modulate the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in these devices.

Precursors for Fluorescent and Photophysical Materials

The pyrazole nucleus is a component of many fluorescent compounds. The extended π-conjugation that can be achieved by functionalizing this compound through cross-coupling reactions often leads to the creation of molecules with interesting photophysical properties, including strong fluorescence. The nitrile group can also be a site for further chemical transformations to introduce fluorophores or to modify the electronic structure of the molecule, thereby tuning the emission wavelength and quantum yield. These tailored fluorescent materials have potential applications in areas such as bio-imaging, sensing, and as emitters in OLEDs.

Derivative TypePotential Application
Extended π-conjugated systemsOrganic semiconductors
Pyrazole-based fluorophoresBio-imaging, Sensors
Emitters for OLEDsDisplay and lighting technology

Ligand Design in Coordination and Organometallic Chemistry

The nitrogen atoms of the pyrazole ring in this compound can act as coordinating sites for metal ions, making it a valuable scaffold for the design of novel ligands. The substituents at other positions of the ring can be modified to create multidentate ligands with specific steric and electronic properties. The iodine atom can be replaced with other donor groups, and the nitrile group can be hydrolyzed to a carboxylic acid or converted to other coordinating functionalities. This versatility allows for the synthesis of a wide array of ligands that can form stable complexes with various transition metals. These coordination complexes and organometallic compounds are of interest for their potential applications in catalysis, sensing, and as functional materials with unique magnetic or optical properties.

Synthesis of Metal Complexes

The pyrazole nucleus, with its adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions, leading to the formation of a wide array of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). While research directly on this compound as a ligand is specific, the broader family of pyrazole-carboxylate and pyrazole-carbonitrile derivatives demonstrates extensive application in forming stable and functional metal complexes.

Derivatives of pyrazole are used to synthesize complexes with various metals such as iron (Fe), copper (Cu), and zirconium (Zr). For instance, azo derivatives of 5-oxopyrazoles react with iron(III) to form low-spin pseudooctahedral complexes. researchgate.net In the realm of MOFs, pyrazolate-based ligands have been used to construct frameworks with aluminum, which have shown high efficiency in capturing formaldehyde. researchgate.net Similarly, a copper complex based on a Zr-MOF has been designed as a heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. nih.gov The synthesis of five distinct metal-organic frameworks using a 5-(pyridine-3-yl)pyrazole-3-carboxylic acid ligand highlights the structural diversity achievable with pyrazole-based linkers. consensus.app These examples underscore the potential of the this compound core to act as a versatile ligand for creating novel metal-containing materials.

Metal IonPyrazole Ligand TypeResulting Complex/MaterialApplication/FeatureReference
Iron (FeIII)Azo derivatives of 5-oxo- and 5-thioxopyrazoleDiscrete Metal Complex (FeL2A)Pseudooctahedral low-spin complexes researchgate.net
Copper (CuII)2-Amino-Pyridine functionalized Zr-MOFHeterogeneous CatalystSynthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles nih.gov
Aluminum (Al)Pyrazole dicarboxylateMetal-Organic Framework (MOF-303)Selective and reversible capture of formaldehyde researchgate.net
Various (e.g., Cu)5-(pyridine-3-yl)pyrazole-3-carboxylic acidMetal-Organic FrameworksDiverse structures with antiferromagnetic interactions consensus.app

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a chemical reaction. "Privileged" chiral scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and 1,1'-spirobiindane-7,7'-diol (SPINOL), are renowned for their ability to create a well-defined chiral environment around a metal center. nih.gov The rigid, functionalizable framework of this compound presents an opportunity for the development of new classes of chiral ligands.

By attaching a chiral auxiliary to the N1 position of the pyrazole ring, it is possible to create a chiral environment. The nitrogen atoms of the pyrazole ring can then coordinate to a metal catalyst, such as ruthenium, rhodium, or palladium, transferring the chiral information to the catalytic site. This strategy has been successfully employed with other heterocyclic ligands. capes.gov.brcapes.gov.br For example, chiral thioureas have been used as ligands in the ruthenium-catalyzed asymmetric reduction of ketones, achieving high enantioselectivity. capes.gov.br Another advanced approach involves creating complexes that are "chiral-at-metal," where the metal center itself is the source of chirality. Such complexes, for instance with iridium(III), have been shown to be highly effective catalysts for enantioselective transformations despite being substitutionally labile. nih.gov Derivatives of this compound could be designed to stabilize such chiral-at-metal centers, offering a novel route for asymmetric catalysis.

Ligand ClassCommon Metal PartnersApplication in Asymmetric CatalysisReference
Chiral PhospholanesRhodium, Ruthenium, IridiumAsymmetric Hydrogenation google.com
Chiral Bis(oxazoline) (BOX)Copper, Palladium, ZincFriedel-Crafts, Diels-Alder, Aldol reactions capes.gov.br
Chiral ThioureasRutheniumAsymmetric reduction of prochiral ketones capes.gov.br
Chiral-at-Metal ComplexesIridium(III)Enantioselective Friedel-Crafts addition nih.gov

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Crystal engineering, a sub-discipline, involves the design and synthesis of solid-state structures with desired properties, guided by an understanding of these intermolecular forces. The this compound scaffold is exceptionally well-suited for these fields due to its combination of hydrogen bond donors/acceptors and a potent halogen bond donor.

Self-Assembly of Pyrazole-Based Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Research on pyrazole derivatives shows their remarkable ability to form complex hierarchical super-architectures. A compelling example is the self-assembly of 3,5-dimethyl-4-iodopyrazole (B181040) (DMIP), a structurally simple molecule. rsc.org Driven by a combination of hydrogen and halogen bonds, DMIP molecules organize into fibrils, which then form sheets, and ultimately roll up into well-defined supramolecular nanotubes and microtubes. rsc.org

The self-assembly process can be highly dependent on kinetic factors, leading to different outcomes under various conditions. For instance, BODIPY dyes functionalized with pyrazole motifs have been shown to form two distinct types of aggregates: a kinetically favored, metastable J-aggregate and a thermodynamically stable H-aggregate. rsc.org This pathway complexity allows for temporal control over the assembled structures. The ability to tune the final architecture by making slight modifications to the molecular structure is a key principle in supramolecular design. scienceopen.com These findings demonstrate the potential of this compound to serve as a programmable building block for the bottom-up construction of novel nanomaterials.

Pyrazole DerivativePrimary Driving ForcesResulting Supramolecular ArchitectureReference
3,5-dimethyl-4-iodopyrazole (DMIP)Hydrogen Bonding, Halogen BondingFibrils, Sheets, Nanotubes/Microtubes rsc.org
BODIPY-pyrazole conjugatesHydrogen Bonding, π-π StackingJ-aggregates (kinetic), H-aggregates (thermodynamic) rsc.org
V-Shaped Amphiphilic MoleculesIntermolecular InteractionsNanofibers, Spherical Aggregates scienceopen.com

Hydrogen Bonding and Halogen Bonding Interactions in Crystal Structures

The precise arrangement of molecules in a crystal is dictated by a subtle interplay of intermolecular forces. In derivatives of 5-iodopyrazole, hydrogen bonding and halogen bonding are the dominant interactions that steer the crystal packing.

Halogen Bonding: The iodine atom on the C5 position of the pyrazole ring is a powerful halogen bond (XB) donor. X-ray crystallography studies on 5-iodo-1-arylpyrazoles have revealed a variety of halogen bonding motifs. rsc.orgmdpi.com These include interactions between the iodine atom and nitrogen (C–I⋯N), oxygen (C–I⋯O), and even π-systems (C–I⋯π). rsc.orgmdpi.com The strength of this interaction is confirmed by solution-phase 13C NMR studies, which show a significant deshielding of the C5 carbon upon interaction with Lewis bases, indicative of a strong halogen bond. rsc.org

Hydrogen Bonding: Pyrazole derivatives are also rich in hydrogen bonding sites. The pyrazole N-H group is a strong hydrogen bond donor, readily forming N–H⋯N and N–H⋯O bonds. nih.govnih.gov Additionally, activated C-H groups can act as weaker hydrogen bond donors, participating in C–H⋯O interactions. mdpi.comnih.gov

Often, these interactions work in concert. Crystal structure analyses frequently show that halogen bonds and hydrogen bonds coexist, creating robust and intricate three-dimensional networks. mdpi.com For example, C–I⋯O halogen bonds can link molecules into chains, which are then cross-linked by C–H⋯O hydrogen bonds to form a 3D architecture. mdpi.com The competition and cooperation between these different non-covalent interactions are decisive in determining the final solid-state structure. mdpi.com

Interaction TypeDonor Atom/GroupAcceptor Atom/GroupObserved in Compound TypeReference
Halogen BondC5-INitrogen (N)5-iodo-1-arylpyrazoles rsc.org
Halogen BondC5-IOxygen (O)5-iodo-1-arylpyrazoles rsc.orgmdpi.com
Halogen BondC5-IAromatic π-system5-iodo-1-arylpyrazoles rsc.orgmdpi.com
Halogen BondC5-IBromine (Br)5-iodo-1-arylpyrazoles mdpi.com
Hydrogen BondN-HNitrogen (N)Pyrazole-pyrazolium picrate nih.gov
Hydrogen BondN-HOxygen (O)Pyrazole-carbonitrile derivatives nih.gov
Hydrogen BondC-HOxygen (O)5-iodo-1-arylpyrazoles mdpi.comnih.gov

Future Research Directions

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis. Future research will prioritize the development of environmentally benign methods for producing 5-Iodopyrazole-3-carbonitrile and related compounds. This includes the use of greener solvents, such as ethanol (B145695), and catalyst-free reactions to minimize waste and energy consumption. researchgate.net Microwave-assisted synthesis has already shown promise in accelerating reaction times and improving yields for pyrazole (B372694) derivatives, offering a more sustainable alternative to conventional heating methods. researchgate.net

Recent advancements in the synthesis of pyrazole-4-carbonitrile derivatives have utilized novel nanocatalysts, such as copper immobilized on layered double hydroxides. nih.govnih.govresearchgate.net These catalysts offer advantages like high efficiency, mild reaction conditions, and reusability, aligning with the goals of sustainable chemistry. nih.govnih.govresearchgate.net Future work could adapt these innovative catalytic systems for the synthesis of this compound, aiming for high-yield, environmentally friendly processes. nih.govnih.govresearchgate.netrsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound—an iodo group at the 5-position and a carbonitrile group at the 3-position—presents a rich landscape for exploring novel chemical reactions. The electron-withdrawing nature of the cyano group and the potential for the iodo group to act as a leaving group or participate in halogen bonding and metal-catalyzed cross-coupling reactions open up numerous possibilities for derivatization.

Future investigations will likely focus on uncovering unprecedented transformations of the pyrazole ring and its substituents. This could involve exploring reactions that modulate the electronic properties of the ring or introduce new functionalities at specific positions. The development of new synthetic methodologies will be crucial for accessing a wider range of pyrazole-based compounds with diverse biological and material properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. capes.gov.br The integration of this compound synthesis into flow chemistry platforms could enable the continuous and efficient production of this important building block. nih.gov Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analysis, can further accelerate the discovery and optimization of new pyrazole derivatives. goflow.atchimia.ch

These technologies are particularly well-suited for multistep syntheses, allowing for the telescoping of reaction sequences without the need for isolating intermediates. nih.gov The application of flow chemistry to the synthesis of complex molecules, including active pharmaceutical ingredients, has been demonstrated, highlighting the potential for this technology to revolutionize the production of this compound and its derivatives. capes.gov.brresearchgate.net

Advanced Computational Modeling for Property Prediction and Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. srce.hr For this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into its electronic structure, reactivity, and intermolecular interactions.

These models can be used to predict how modifications to the pyrazole scaffold will affect its biological activity or material properties, thereby guiding synthetic efforts towards the most promising candidates. srce.hr For instance, computational studies can help in understanding the binding of pyrazole derivatives to biological targets or in predicting the photophysical properties of new materials.

Synergy Between Synthetic and Theoretical Approaches in Compound Development

The most powerful approach to developing new compounds based on the this compound scaffold will involve a close collaboration between synthetic chemists and computational theorists. This synergistic relationship allows for an iterative cycle of design, synthesis, and testing.

Theoretical calculations can guide the design of new molecules with desired properties, and synthetic chemists can then work to create these compounds in the laboratory. The experimental results can then be used to refine the computational models, leading to more accurate predictions and a deeper understanding of the structure-property relationships. This integrated approach will be essential for unlocking the full potential of this compound as a versatile building block in medicinal chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Iodopyrazole-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) under catalytic conditions. For example, ionic liquid catalysts like [Et₃NH][HSO₄] have been used to synthesize analogous pyrazole-carbonitriles, achieving yields >75% by optimizing reaction time (30–60 min) and temperature (80–100°C) . Halogenation of pyrazole precursors using iodine in the presence of oxidizing agents (e.g., N-iodosuccinimide) is another common route. Reaction progress should be monitored via TLC, and purity confirmed by melting point analysis and HPLC .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic peaks: ~2250 cm⁻¹ (C≡N stretch), ~3400 cm⁻¹ (NH₂ if present), and 500–600 cm⁻¹ (C–I stretch) .
  • NMR : In 1H^1H NMR, pyrazole protons typically appear at δ 6.5–8.5 ppm, while the iodine substituent deshields adjacent protons. 13C^{13}C NMR should show the nitrile carbon at δ 115–120 ppm .
  • Mass Spectrometry : Expect a molecular ion peak matching the molecular weight (e.g., m/z 245 for C₄H₂IN₃) and fragments corresponding to loss of iodine (Δm/z 127) .

Q. What are the critical physical properties to report for this compound?

  • Methodological Answer : Include melting point (e.g., 198–200°C for similar pyrazole-carbonitriles), solubility in common solvents (DMSO, ethanol), and hygroscopicity. Crystallographic parameters (space group, unit cell dimensions) should be determined via X-ray diffraction, referencing CCDC deposition standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., dehalogenation or dimerization). Use DOE (Design of Experiments) to test variables like iodine stoichiometry, solvent polarity, and heating rate. For example, reports yield variations from 65% to 88% depending on substituent electronic effects. Pair kinetic studies (e.g., in situ FTIR) with computational modeling (DFT) to identify rate-limiting steps .

Q. What strategies optimize crystallographic data quality for structural elucidation?

  • Methodological Answer : Employ phase annealing methods in SHELX-90 to improve resolution for larger structures. For this compound, collect high-resolution data (≤1.0 Å) and refine using the Hirshfeld surface analysis to resolve disorder caused by the iodine atom’s large electron cloud. Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases or GPCRs). Train QSAR models using datasets of similar iodinated pyrazoles, incorporating descriptors like logP, polar surface area, and H-bonding capacity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements for antimicrobial activity) .

Q. What mechanistic insights explain iodine’s role in substituent-directed reactivity?

  • Methodological Answer : The iodine atom acts as both an electron-withdrawing group and a leaving site. Use 19F^{19}F NMR (for fluorinated analogs) or isotopic labeling to track regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Kinetic isotope effects (KIEs) can differentiate between radical and ionic pathways during iodination .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound in acidic conditions?

  • Methodological Answer : Stability discrepancies may arise from trace impurities (e.g., residual catalysts). Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Use 1H^1H NMR to detect decomposition products like pyrazole-3-carbonitrile. Adjust synthetic protocols to include purification via column chromatography (silica gel, ethyl acetate/hexane) .

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